1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride
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Overview
Description
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes and are implicated in several types of cancer .
Mechanism of Action
Target of Action
The primary target of 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid hydrochloride is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types . These receptors play a crucial role in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Mode of Action
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid hydrochloride interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling . This compound inhibits this process, thereby preventing the abnormal activation of the FGFR signaling pathway .
Biochemical Pathways
The inhibition of FGFRs by 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid hydrochloride affects several downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in various biological processes such as cell proliferation, migration, and angiogenesis .
Pharmacokinetics
Similar compounds have shown high total clearance and low oral bioavailability . These properties can impact the compound’s bioavailability and efficacy.
Result of Action
The inhibition of FGFRs by 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid hydrochloride can lead to a decrease in cell proliferation and an increase in apoptosis . For example, it has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Action Environment
The action of 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid hydrochloride can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by storage conditions
Biochemical Analysis
Biochemical Properties
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride has been shown to interact with various enzymes and proteins. For instance, derivatives of this compound have been found to exhibit potent inhibitory activity against fibroblast growth factor receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis . The interaction between this compound and FGFRs can influence these processes, potentially leading to therapeutic effects .
Cellular Effects
In cellular studies, this compound has been found to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . Additionally, this compound significantly inhibited the migration and invasion of 4T1 cells . These effects are likely due to the compound’s interaction with FGFRs, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to FGFRs, leading to the inhibition of these receptors . This results in the disruption of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways are involved in various cellular processes, including cell proliferation and migration . By inhibiting FGFRs, this compound can influence these processes at the molecular level .
Temporal Effects in Laboratory Settings
The effects of this compound in laboratory settings can change over time. For instance, the compound has been found to significantly reduce the migration and invasion abilities of 4T1 cells after 24 hours of treatment
Preparation Methods
The synthesis of 1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation might involve the use of amines, HOBt (1-Hydroxybenzotriazole), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and DMF (Dimethylformamide) at elevated temperatures . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with proteins and enzymes, particularly FGFRs.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals
Comparison with Similar Compounds
1H-Pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride can be compared with other similar compounds, such as:
1H-Pyrrolo[2,3-b]pyridine derivatives: These compounds also target FGFRs and have similar biological activities.
1H-Pyrrolo[3,2-c]pyridine derivatives: These are used in similar applications but may have different potency and selectivity profiles.
The uniqueness of this compound lies in its specific inhibitory activity against multiple FGFR isoforms and its potential for further optimization as a therapeutic agent .
Properties
IUPAC Name |
1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2.ClH/c11-8(12)5-1-3-9-6-2-4-10-7(5)6;/h1-4,10H,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSAJZBTPVUNAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=CN=C21)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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